3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane
Description
Properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2S/c19-18(20,21)25-16-6-4-14(5-7-16)17(24)23-10-3-11-26-13-15(23)12-22-8-1-2-9-22/h4-7,15H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLERHFFGAJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or benzoyl moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols. Substitution reactions could result in various alkylated or acylated derivatives.
Scientific Research Applications
3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiazepane ring can provide structural stability and rigidity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Comparison
1,4-Thiazepane vs. 1,4-Diazepane
The 1,4-thiazepane core distinguishes itself from 1,4-diazepane (e.g., 1-benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane ) by replacing one nitrogen atom with sulfur. Key differences include:
- Conformational Flexibility : The larger atomic radius of sulfur introduces slight ring distortion, altering binding pocket compatibility.
- Metabolic Stability : Thioether bonds (C–S–C) are less prone to oxidative degradation than secondary amines (C–N–C), enhancing stability in vivo.
Data Table 1: Core Ring Properties
| Property | 1,4-Thiazepane (Target) | 1,4-Diazepane () |
|---|---|---|
| Heteroatoms | S, N | 2 × N |
| Ring Strain | Moderate | Low |
| LogP (Predicted) | 3.2 | 2.8 |
| Metabolic Oxidation Risk | Low | Moderate |
Substituent Analysis
Pyrrolidinylmethyl vs. Benzyl Groups
The target compound’s pyrrolidinylmethyl group at position 3 introduces a bicyclic amine system, enhancing hydrogen-bonding capacity and basicity (pKa ~9.5) compared to the benzyl group in 1-benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane. This difference may influence target selectivity; pyrrolidine derivatives often exhibit higher affinity for amine receptors (e.g., σ or dopamine receptors) .
4-(Trifluoromethoxy)benzoyl vs. Trifluoromethylpyridinyl Groups
The 4-(trifluoromethoxy)benzoyl substituent in the target compound is more lipophilic (π-electron-rich aromatic system) than the pyridinyl trifluoromethyl group in ’s diazepane. This increases passive diffusion across biological membranes but may reduce solubility in aqueous environments.
Data Table 2: Substituent Impact
Biological Activity
The compound 3-[(pyrrolidin-1-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane is a member of the thiazepane family, characterized by its unique structural features that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₂O₂S
- Molecular Weight : 373.41 g/mol
Structural Features
The compound consists of:
- A thiazepane ring , which is a seven-membered heterocyclic compound containing sulfur and nitrogen.
- A pyrrolidine moiety , which is known for its role in enhancing the bioactivity of various compounds.
- A trifluoromethoxy group , which may influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
The biological activity of this compound has been investigated in various studies. Key mechanisms include:
- Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting specific enzymes involved in tumor proliferation pathways, particularly the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer biology .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes .
Antitumor Activity
A study evaluated the antitumor effects of related compounds in a xenograft mouse model. The results indicated that compounds with similar structural motifs to this compound demonstrated significant tumor growth inhibition at low doses. This suggests a promising therapeutic potential for this class of compounds against malignancies .
Antimicrobial Studies
In vitro tests have shown that derivatives with the thiazepane structure possess broad-spectrum antimicrobial activity. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways. The presence of the trifluoromethoxy group may enhance this activity by increasing membrane permeability .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
